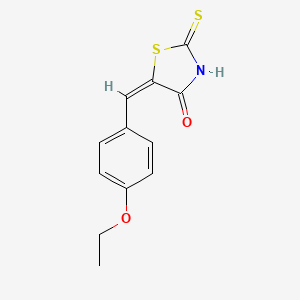

(5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Descripción

Crystallographic Analysis of Thiazol-4(5H)-one Core Structure

The thiazolidinone core consists of a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. Key structural features include:

- Ring Planarity : Thiazolidinone rings typically exhibit slight deviations from planarity due to sulfur’s lone pairs and steric interactions. For example, in structurally related 2-piperidinyl-substituted thiazolidinones, the ring adopts a non-planar conformation with dihedral angles of ~12° between the thiazolidinone and adjacent aromatic systems.

- Bond Lengths : Sulfur–carbon bonds in thiazolidinones are shorter than typical single bonds (~1.72–1.76 Å) due to partial double-bond character from resonance. The C4 carbonyl group is stabilized by conjugation with the thiazolidinone ring.

Table 1: Comparative Bond Lengths in Thiazolidinone Derivatives

Conformational Studies of Benzylidene Substituent

The 4-ethoxybenzylidene group at position 5 adopts an E-configuration due to steric and electronic factors:

- Dihedral Angles : The benzylidene fragment typically forms a dihedral angle of ~12° with the thiazolidinone ring, as observed in analogous 4-methoxybenzylidene derivatives. This angle minimizes steric clashes between the ethoxy group and the sulfur atom.

- Ethoxy Group Orientation : The ethoxy substituent at the para-position of the benzylidene ring likely adopts a coplanar orientation with the aromatic ring to maximize conjugation with the C=C bond.

Key Conformational Features :

| Parameter | Value/Description | Source |

|---|---|---|

| Thiazolidinone-benzylidene dihedral angle | ~12° | |

| Ethoxy group rotation | Restricted due to conjugation | |

| Benzylidene E-configuration | Stabilized by steric hindrance |

Electronic Effects of Ethoxy Group at Para Position

The ethoxy group at the para-position of the benzylidene ring exerts significant electronic and steric effects:

- Electron-Donating Nature : The ethoxy group enhances conjugation through resonance, delocalizing electron density into the benzylidene system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), influencing reactivity.

- Steric Hindrance : The ethoxy group restricts rotation of the benzylidene fragment, favoring planar conformations that maximize conjugation.

Table 2: Electronic Effects of Para-Substituents in Benzylidene Systems

Tautomeric Behavior of Mercapto Functional Group

The 2-mercapto group (-SH) in the thiazolidinone ring can exist in two tautomeric forms:

- Thiol Form : Dominant in non-polar environments, stabilized by intramolecular hydrogen bonding between the thiol hydrogen and adjacent carbonyl oxygen.

- Thione Form : Favored in polar solvents, where deprotonation of the thiol group generates a thione (-S–) species.

Tautomeric Equilibrium :

| Environment | Dominant Form | Stabilization Mechanism |

|---|---|---|

| Non-polar solvent | Thiol | Intramolecular H-bonding |

| Polar solvent | Thione | Solvent stabilization of -S– |

Key Evidence :

Propiedades

IUPAC Name |

(5E)-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S2/c1-2-15-9-5-3-8(4-6-9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAHNNUHMFNSCH-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. With a molecular formula of C12H11NO2S2 and a molecular weight of 265.36 g/mol, this compound is primarily studied for its pharmacological properties, including its role as an inhibitor in various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO2S2 |

| Molecular Weight | 265.36 g/mol |

| IUPAC Name | (5E)-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| CAS Number | 100063-24-9 |

| Purity | ≥95% |

Antioxidant Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. A study demonstrated that derivatives of this compound showed improved radical scavenging activity compared to standard antioxidants like ascorbic acid.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on tyrosinase, an enzyme crucial in melanin biosynthesis. The inhibitory activity is quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity.

Tyrosinase Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 148.3 ± 1.12 |

| Kojic Acid | 100 ± 0.05 |

This data suggests that this compound has comparable inhibitory activity against tyrosinase when compared to kojic acid, a well-known skin-lightening agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary studies indicate that it exhibits moderate antibacterial and antifungal activities. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Study 1: Inhibition of Melanin Production

A study conducted on B16 melanoma cells demonstrated that treatment with this compound significantly reduced melanin production. The results indicated that the compound inhibited tyrosinase activity and downregulated the expression of melanogenic genes.

Case Study 2: Antioxidant Efficacy in Cellular Models

In vitro experiments using human dermal fibroblasts showed that the compound protected cells from oxidative damage induced by UV radiation. The treatment led to a reduction in reactive oxygen species (ROS) levels and enhanced cell viability compared to untreated controls.

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Recent studies have shown that derivatives of thiazole compounds exhibit potent anti-cancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Case Study Example :

In a comparative study, (5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one was tested against breast cancer cell lines and showed a significant reduction in cell viability compared to control groups, indicating its potential as a chemotherapeutic agent.

Anti-Microbial Activity

The compound has also been investigated for its anti-microbial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth and have been tested against various pathogens.

Data Table: Anti-Microbial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

This table highlights the promising anti-microbial activity of the compound, making it a potential candidate for developing new antibiotics.

Anti-Inflammatory Properties

Thiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The compound has been shown to reduce inflammation in animal models by modulating the NF-kB signaling pathway.

Case Study Example :

In an experimental model of arthritis, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring can significantly influence biological activity.

Data Table: Structure Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Increased anti-cancer potency |

| Addition of hydroxyl groups | Enhanced anti-microbial activity |

| Alkyl chain length variation | Altered anti-inflammatory effects |

This table summarizes how modifications can enhance or diminish the biological activities of thiazole derivatives.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The 4-ethoxybenzylidene group in the target compound distinguishes it from analogs with varying arylidene substituents. Key comparisons include:

Key Observations :

- Electron-Donating Groups: Methoxy and ethoxy groups enhance electron density on the arylidene ring, stabilizing the thiazolidinone core and influencing reactivity with electrophiles .

- Steric Effects : Bulky substituents (e.g., isopropyl, tert-butyl) reduce intermolecular interactions but may improve selectivity in biological targets .

Example :

- (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e): Synthesized via MWI, exhibiting nanomolar DYRK1A inhibition (IC50 = 0.028 µM) .

Kinase Inhibition

- Target Compound: Limited direct activity data, but structural similarity to (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) (IC50 = 0.033 µM vs.

- Methoxy vs. Ethoxy Analogs : Methoxy derivatives often show higher potency due to optimal electron donation, whereas ethoxy groups balance solubility and activity .

Antimicrobial Activity

- 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Demonstrated broad-spectrum activity against Gram-positive bacteria (MIC50 = 8–16 µg/mL) .

- Chlorinated Analogs : e.g., (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, show enhanced bactericidal effects due to halogen electronegativity .

Stability and Reactivity

- Mercapto Group (-SH): Critical for nucleophilic substitution and metal coordination. Analogs with methylthio (-SMe) or amino (-NH2) groups exhibit reduced redox sensitivity .

- Tautomerism: Prototropic tautomerism observed in cyclopropylamino analogs may influence binding to biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via base-catalyzed condensation of 4-ethoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. Reaction optimization involves adjusting the base (e.g., NaOH or K₂CO₃), solvent (ethanol/methanol), and temperature (60–80°C) to achieve high yields (70–85%) . Multi-step protocols may include purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this thiazole derivative?

- Methodology :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm), thiol protons (δ 3.5–4.0 ppm), and the ethoxy group (δ 1.3–1.5 ppm for CH₃) .

- XRD : Single-crystal X-ray diffraction confirms the (E)-configuration of the benzylidene moiety and intermolecular hydrogen bonding (e.g., C–H⋯O interactions stabilizing the crystal lattice) .

- Mass Spectrometry : HRMS validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Q. What are the known biological activities of this compound, and how are preliminary assays designed?

- Methodology :

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values typically ≤50 µg/mL .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability reduction (IC₅₀ ~10–20 µM). Controls include cisplatin and solvent blanks .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance synthetic yield and purity?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (base concentration, solvent polarity, time) using Taguchi or response surface methodology. For example, K₂CO₃ in ethanol at 70°C for 6 hours maximizes yield .

- By-Product Analysis : TLC/HPLC monitors intermediates (e.g., Schiff base formation) to minimize side reactions like over-oxidation .

Q. What computational strategies are used to predict structure-activity relationships (SAR) for this compound?

- Methodology :

- Molecular Docking : Simulate binding to target enzymes (e.g., EGFR tyrosine kinase) using AutoDock Vina. Key interactions: thiol group with catalytic residues, benzylidene moiety with hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Ethoxy groups enhance lipophilicity (logP ~3.5), improving membrane permeability .

Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values) be resolved?

- Methodology :

- Standardized Assays : Replicate studies under uniform conditions (e.g., cell passage number, serum concentration).

- Metabolite Profiling : LC-MS identifies degradation products (e.g., oxidized thiols) that may reduce potency .

- Comparative SAR : Test structural analogs (e.g., replacing ethoxy with methoxy or trifluoromethoxy) to isolate substituent effects .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?

- Methodology :

- Flow Cytometry : Assess apoptosis via Annexin V/PI staining. This compound induces caspase-3 activation (2–3 fold increase vs. controls) .

- Western Blotting : Measure phosphorylation of survival pathways (e.g., Akt/mTOR). Dose-dependent inhibition (≥10 µM) suggests kinase targeting .

- ROS Detection : DCFH-DA assays confirm oxidative stress induction (1.5–2.0 fold ROS increase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.